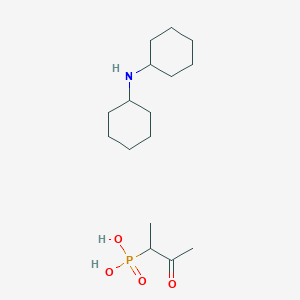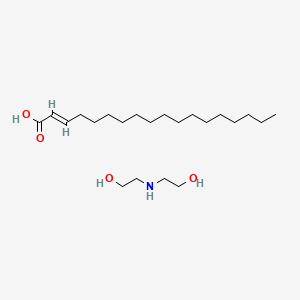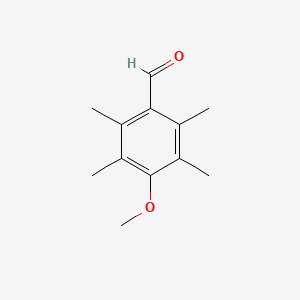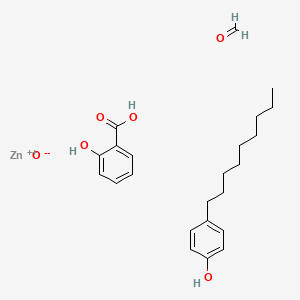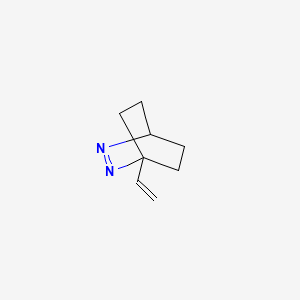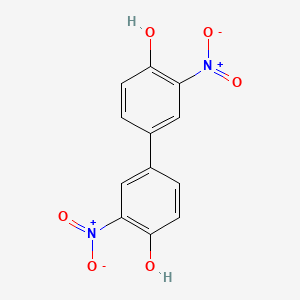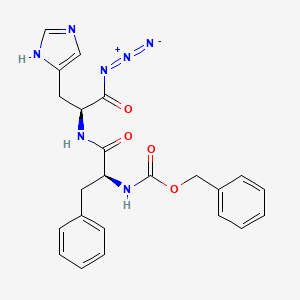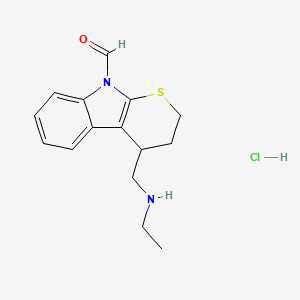
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride typically involves the cycloalkylation of 2-alkylthioindoles. The process can be carried out using various reagents, including magnesium or zinc, which facilitate the cyclization reaction . The reaction conditions often involve non-polar solvents and proceed via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to achieve these goals.
化学反応の分析
Types of Reactions
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds share a similar core structure and are synthesized via similar cycloalkylation reactions.
Indole Derivatives: Other indole derivatives, such as 1-ketotetrahydrocarbazole, also exhibit a range of biological activities.
Uniqueness
What sets 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride apart is its specific substitution pattern and the presence of the thiopyrano ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
CAS番号 |
73426-16-1 |
|---|---|
分子式 |
C15H19ClN2OS |
分子量 |
310.8 g/mol |
IUPAC名 |
4-(ethylaminomethyl)-3,4-dihydro-2H-thiopyrano[2,3-b]indole-9-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-2-16-9-11-7-8-19-15-14(11)12-5-3-4-6-13(12)17(15)10-18;/h3-6,10-11,16H,2,7-9H2,1H3;1H |
InChIキー |
RFCYSGNTLCTRQD-UHFFFAOYSA-N |
正規SMILES |
CCNCC1CCSC2=C1C3=CC=CC=C3N2C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)

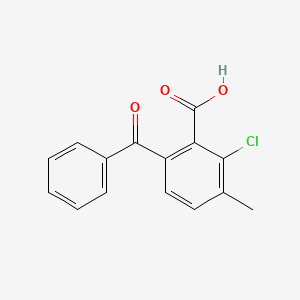
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
